![molecular formula C22H19BrN6O3 B2842945 3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione CAS No. 921539-90-4](/img/structure/B2842945.png)
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule that likely contains a triazolopurine core structure, which is a common structure in many bioactive molecules. The presence of bromo, methoxy, and methyl groups, as well as a benzyl group, suggest that this compound could have interesting chemical properties and potential bioactivity.
Synthesis Analysis
Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves several steps, including the formation of the triazolopurine core, followed by various substitution reactions to introduce the bromo, methoxy, methyl, and benzyl groups.Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely has a complex three-dimensional shape. The presence of various functional groups will influence its overall structure and the way it interacts with other molecules.Chemical Reactions Analysis
Again, without specific studies, it’s hard to say exactly how this compound would react under different conditions. Its reactivity will be influenced by the various functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, etc. These properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Biological Activity
Research into the synthesis and biological evaluation of novel compounds closely related to the specified chemical structure has led to the identification of compounds with potential anticancer properties. A study by Sucharitha et al. (2021) synthesized a series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, evaluating their in vitro anti-proliferative activity against human cancer cell lines. Some derivatives showed stronger activity comparable to the standard drug doxorubicin, highlighting their potential as anticancer agents (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. The study synthesized novel derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these compounds exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiviral and Anticancer Research
Further research into the chemical structure of interest has led to the development of derivatives with potential antiviral and anticancer activities. Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. The study highlighted compounds with significant activity against various cancer cell lines and moderate anti-HIV-1 activity, showcasing the versatility of these compounds in pharmacological applications (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Safety And Hazards
Without specific toxicity data, it’s hard to say for sure what the safety and hazards associated with this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, investigating its potential bioactivity, and exploring potential applications.
Please note that these are general insights and may not be entirely accurate for the specific compound you mentioned. For a comprehensive analysis, specific studies and experimental data on the compound would be needed. If you have access to such data or studies, I would be happy to help interpret them.
properties
IUPAC Name |
5-benzyl-8-(5-bromo-2-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-7-5-4-6-8-13)21-25-24-18(29(19)21)15-11-14(23)9-10-16(15)32-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMYZBVQMNDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

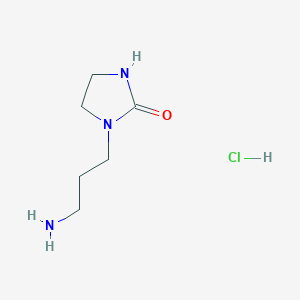
![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)
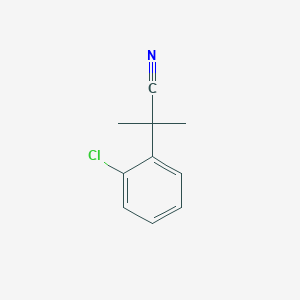
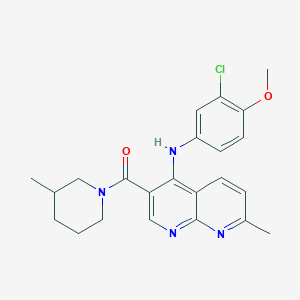
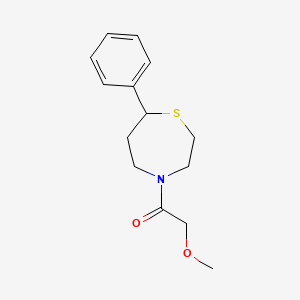
![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)
![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)
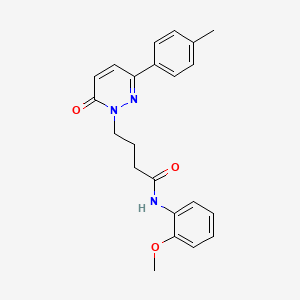
![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)